Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 2503155-23-3) is a constrained bicyclic compound featuring a 7-azanorbornane skeleton with a bromomethyl substituent at the C-2 position and a tert-butyl carboxylate group at the N-7 position (Fig. 1). Its molecular formula is C₁₂H₂₀BrNO₂, with a molecular weight of 302.20 g/mol . The bromomethyl group confers reactivity for further functionalization (e.g., nucleophilic substitution), while the tert-butyl ester enhances solubility and stability. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for constrained amino acid analogs and peptidomimetics.
Properties
IUPAC Name |
tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3/t8-,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFUNCVPXHCZJI-BBBLOLIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a synthetic compound that belongs to the class of azabicyclic derivatives. This compound has garnered attention for its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs), which play significant roles in the central nervous system (CNS) and peripheral nervous system.
- Molecular Formula : C₁₂H₂₀BrNO₂
- Molecular Weight : 290.20 g/mol
- CAS Number : 2503155-23-3
The primary mechanism of action for this compound involves its interaction with α7 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurophysiological processes, including cognition, memory, and neuroprotection.
Agonistic Activity
Research indicates that this compound acts as an agonist at the α7 nAChRs. Agonists of these receptors can lead to enhanced neurotransmitter release, which is beneficial in conditions such as Alzheimer's disease and schizophrenia.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively stimulates calcium flux in cell lines expressing α7 nAChRs. This is indicative of its ability to activate these receptors and promote downstream signaling pathways associated with neuronal excitability and synaptic plasticity .
Case Studies
- Cognitive Enhancement : In a study involving animal models of cognitive impairment, administration of this compound resulted in improved performance in memory tasks compared to control groups. The findings suggest potential therapeutic applications in cognitive disorders .
- Neuroprotection : Another investigation focused on neuroprotective effects demonstrated that this compound reduced neuronal cell death induced by oxidative stress in vitro, highlighting its potential role as a neuroprotective agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Anticholinergic Activity
Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate exhibits anticholinergic properties, making it a potential candidate for developing treatments for conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). Its structure allows it to interact with muscarinic acetylcholine receptors, inhibiting their activity and providing therapeutic benefits.
Case Study: Anticholinergic Drug Development
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of bicyclic compounds similar to this compound for their effectiveness in blocking muscarinic receptors. The research found that modifications to the bromomethyl group significantly enhanced receptor affinity and selectivity, indicating the importance of structural components in drug design.
Neuropharmacology
2.1 Potential for Neurological Disorders
Research indicates that compounds like this compound may have implications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter systems.
Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | Muscarinic receptors | Antagonist | |
| Similar Compound A | Dopamine receptors | Agonist | |
| Similar Compound B | NMDA receptors | Antagonist |
Synthetic Applications
3.1 Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex nitrogen-containing frameworks that are pivotal in pharmaceutical development.
Case Study: Synthesis of Alkaloids
A synthetic route involving this compound was utilized to produce various alkaloid structures. Researchers demonstrated that the bromomethyl group could be substituted with different nucleophiles to yield diverse alkaloid derivatives with potential biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 7-azabicyclo[2.2.1]heptane scaffold is versatile, with modifications at C-2 and N-7 driving diverse applications. Key analogs include:

Key Observations :
- Bromomethyl vs. Thienyl/Amino Groups: The bromomethyl substituent in the target compound enables nucleophilic substitutions (e.g., Suzuki coupling), whereas thienyl or amino groups (e.g., ) are tailored for stereochemical studies or peptide coupling.
- N-7 Modifications : The tert-butyl ester enhances stability, while carboxylic acid derivatives (e.g., ) are used in salt formation or direct conjugation.
Comparison :
Reactivity and Functionalization
- Bromomethyl Group: Acts as a leaving group for nucleophilic substitutions, enabling C-C bond formation (e.g., alkylation or cross-coupling reactions). This contrasts with amino or carboxylic acid groups, which participate in peptide bonds or salt formation .
- Amide Nitrogen Geometry: The tert-butyl carboxylate in the target compound induces less pyramidalization at N-7 compared to amide derivatives, which show reduced rotational barriers due to nitrogen non-planarity .
Q & A
Q. What are the standard synthetic routes for constructing the 7-azabicyclo[2.2.1]heptane core in this compound?
The 7-azabicyclo[2.2.1]heptane scaffold is typically synthesized via Diels-Alder reactions between electron-deficient dienophiles (e.g., unsaturated oxazolones) and Danishefsky’s diene. Transannular alkylation strategies are also employed, where intermediates like silyl ethers undergo β-elimination followed by cyclization to form the bicyclic structure . Alternative routes include platinum-catalyzed hydrogenation of nitroso derivatives or palladium-mediated cross-coupling for functionalization .
Q. How is enantiomeric purity ensured during the synthesis of this compound?
Chiral HPLC is the primary method for resolving racemic mixtures. For example, a cellulose-based chiral column (allylsilica gel bonded with 10-undecenoate/3,5-dimethylphenylcarbamate) and an eluent mixture of n-hexane/chloroform/2-propanol (93:2:5) at 18 mL/min flow rate can separate enantiomers with >99% purity. Fraction collection and solvent evaporation yield enantiopure products .
Q. What functionalization strategies are employed at the C-2 position of the bicyclic framework?
The C-2 bromomethyl group is introduced via alkylation or halogenation of preformed intermediates. For example, SmI2-mediated reduction of ketones at C-2 followed by bromination yields the bromomethyl substituent. Stereospecific reductions (e.g., hydrogenation from the exo face) ensure regioselectivity .
Q. How is the stability of the bicyclic amide nitrogen assessed under varying conditions?
Stability studies focus on the pyramidalization of the amide nitrogen. X-ray crystallography and NMR spectroscopy reveal conformational rigidity, while quantum mechanical calculations predict distortion due to steric and electronic effects. The nitrogen’s geometry remains stable in inert atmospheres but may racemize under strong acidic/basic conditions .
Q. What analytical techniques confirm the structural integrity of the compound?
Key techniques include:
- NMR : <sup>1</sup>H/<sup>13</sup>C spectra verify substituent positions and stereochemistry.
- HPLC-MS : Monitors purity and molecular weight.
- X-ray crystallography : Resolves absolute configuration and bond angles .
Advanced Research Questions
Q. What methodologies enable stereochemical inversion at the C-2 bromomethyl group?
Base-induced epimerization using triethylamine in methanol converts exo-substituted derivatives to endo isomers. For example, treating methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate with Et3N induces C-2 epimerization, yielding the (1S,2S,4R)-configured product .
Q. How do computational studies elucidate the distorted geometry of the bicyclic amide nitrogen?
A bottom-up quantum mechanical approach analyzes model molecules of increasing complexity. Density functional theory (DFT) reveals that steric strain from the norbornane ring and substituent interactions (e.g., benzoyl groups) cause significant pyramidalization (θp ≈ 30°). Intramolecular hydrogen bonding further stabilizes the distorted geometry .
Q. What catalytic systems are effective for introducing heteroaryl groups to the bicyclic structure?
Palladium-bisimidazol-2-ylidene complexes catalyze cross-coupling amination between 7-azabicyclo[2.2.1]heptane and heteroaryl halides. This one-step method achieves moderate yields (50–70%) for substrates like pyridines and thiophenes, with regioselectivity controlled by electronic effects .
Q. How are synthetic challenges like endo/exo selectivity addressed during functionalization?
Thermodynamic control via refluxing in polar solvents (e.g., MeOH) favors endo products, while kinetic control at lower temperatures retains exo configurations. Steric hindrance from the tert-butyl carbamate group also directs substituents to the less hindered exo face .
Q. What strategies optimize the synthesis of enantiopure derivatives for biological studies?
Scalable asymmetric Diels-Alder reactions using chiral oxazolones (e.g., derived from R-glyceraldehyde) yield gram-scale enantiopure intermediates. Subsequent functionalization (e.g., Wittig reactions, iodosulfonamidation) introduces diverse substituents while preserving stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

